molecular formula C14H17N3O4S B5469265 2,5-dimethoxy-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]benzenesulfonohydrazide

2,5-dimethoxy-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]benzenesulfonohydrazide

Cat. No.: B5469265
M. Wt: 323.37 g/mol
InChI Key: RUYOXAYEVOKSHG-GDNBJRDFSA-N
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Description

“2,5-dimethoxy-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]benzenesulfonohydrazide” is a chemical compound that has been studied for its potential biological activities . It belongs to a class of compounds known as N-substituted pyrroles .


Synthesis Analysis

The synthesis of N-substituted pyrroles, such as this compound, can be achieved through the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This reaction allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is established by the linkage of the conjugated –C5 N2–N3 C6– central unit with the two terminal deprotonated pyrrole units .


Chemical Reactions Analysis

This compound exhibits aggregation-induced emission enhancement (AIEE), which is attributed to the formation of J-aggregates that result in narrow, red-shifted, and enhanced emission .

Mechanism of Action

The compound has been evaluated for its in vitro inhibition of enoyl ACP reductase and DHFR enzymes. The majority of the synthesized molecules exhibited appreciable action against these enzymes . A molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Future Directions

The compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Further studies could focus on exploring its potential applications in various fields.

Properties

IUPAC Name

2,5-dimethoxy-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-17-8-4-5-11(17)10-15-16-22(18,19)14-9-12(20-2)6-7-13(14)21-3/h4-10,16H,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYOXAYEVOKSHG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N\NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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